molecular formula C15H21N7O6 B10785002 Ambomycin

Ambomycin

Cat. No.: B10785002
M. Wt: 395.37 g/mol
InChI Key: OWSKEUBOCMEJMI-KPXOXKRLSA-N
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Description

Ambomycin is an antibiotic compound that belongs to the glycopeptide class. It is primarily used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. This compound is known for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ambomycin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes several steps of glycosylation, where sugar moieties are attached to the core structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound is usually carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ambomycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and pharmacokinetic properties .

Scientific Research Applications

Ambomycin has a wide range of applications in scientific research:

Mechanism of Action

Ambomycin exerts its antibacterial effects by inhibiting cell wall biosynthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the peptidoglycan matrix. This action disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .

Molecular Targets and Pathways: The primary molecular target of this compound is the bacterial cell wall precursor molecules. The pathway involves the inhibition of transglycosylation and transpeptidation reactions essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: Ambomycin is unique due to its specific binding affinity and effectiveness against a broader range of resistant bacterial strains compared to some of its counterparts. Its structural modifications also allow for better pharmacokinetic properties, making it a valuable antibiotic in clinical settings .

Properties

Molecular Formula

C15H21N7O6

Molecular Weight

395.37 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C15H21N7O6/c1-8(16)13(25)21-11(4-2-9(23)6-19-17)14(26)22-12(15(27)28)5-3-10(24)7-20-18/h6-8,11-12H,2-5,16H2,1H3,(H,21,25)(H,22,26)(H,27,28)/t8-,11-,12+/m0/s1

InChI Key

OWSKEUBOCMEJMI-KPXOXKRLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)N[C@H](CCC(=O)C=[N+]=[N-])C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)N

Origin of Product

United States

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